Product packaging for (Pyren-1-yl)methyl hexa-2,4-dienoate(Cat. No.:CAS No. 920740-89-2)

(Pyren-1-yl)methyl hexa-2,4-dienoate

Cat. No.: B14197509
CAS No.: 920740-89-2
M. Wt: 326.4 g/mol
InChI Key: JIHDEOACKLCCER-UHFFFAOYSA-N
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Description

(Pyren-1-yl)methyl hexa-2,4-dienoate is a synthetic organic compound that combines a pyrene aromatic system with a hexa-2,4-dienoate ester chain. This structure is designed to leverage the unique photophysical properties of the pyrene moiety, which is known for its strong fluorescence and tendency to form excimers, making it highly valuable in fluorescence-based sensing and labeling studies . The conjugated diene ester component can introduce specific reactivity and structural geometry, influencing the molecule's overall conformation and electronic characteristics. In related compounds, such as (2E,4E,6E)-3-Methyl-7-(pyren-1-yl)octa-2,4,6-trienoic acid, the polyene chain is noted for not being coplanar with the pyrene ring system, which can affect molecular packing and photophysical behavior in the solid state . The primary research applications of this compound are anticipated in the fields of material science and supramolecular chemistry. It may serve as a key building block for constructing advanced organic materials, such as fluorescent probes, molecular sensors, and organic semiconductors. Its potential use as a monomer or cross-linker in polymer chemistry is also of significant interest. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18O2 B14197509 (Pyren-1-yl)methyl hexa-2,4-dienoate CAS No. 920740-89-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920740-89-2

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

pyren-1-ylmethyl hexa-2,4-dienoate

InChI

InChI=1S/C23H18O2/c1-2-3-4-8-21(24)25-15-19-12-11-18-10-9-16-6-5-7-17-13-14-20(19)23(18)22(16)17/h2-14H,15H2,1H3

InChI Key

JIHDEOACKLCCER-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

Synthetic Methodologies for Pyren 1 Yl Methyl Hexa 2,4 Dienoate and Analogous Esters

Esterification Approaches to (Pyren-1-yl)methyl hexa-2,4-dienoate

The final step in the synthesis of the target compound is typically the formation of the ester bond between pyrene-1-yl-methanol and a hexa-2,4-dienoic acid derivative. This transformation can be achieved through several standard esterification methods.

Fischer Esterification : This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. purdue.edu In this approach, pyrene-1-yl-methanol would be reacted with hexa-2,4-dienoic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. purdue.edu

Steglich Esterification : For reactions involving sensitive or complex substrates, Steglich esterification offers a milder alternative. This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (DMAP). This technique has been successfully used for the covalent coupling of pyrene (B120774) butyric acid (a carboxylic derivative of pyrene) to hydroxyl groups, demonstrating its utility for forming ester linkages with pyrene-containing molecules. researchgate.net

Acyl Chloride Method : A more reactive approach involves the conversion of hexa-2,4-dienoic acid into its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride can then react readily with pyrene-1-yl-methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. This method is often high-yielding and proceeds under mild conditions.

Precursor Synthesis: Pyrene-1-yl-methanol and Hexa-2,4-dienoic Acid Derivatives

The successful synthesis of the target ester relies on the availability of its key precursors: pyrene-1-yl-methanol and hexa-2,4-dienoic acid.

Pyrene-1-yl-methanol : This precursor is a known chemical compound and is commercially available as a stable, solid alcohol. sigmaaldrich.com It serves as a starting material for the synthesis of various pyrene-containing molecules, including polymers and pharmaceutical intermediates. sigmaaldrich.com Its synthesis can be achieved from pyrene through functionalization reactions, such as formylation followed by reduction. The synthesis of related pyrene-based initiators from 1-pyrenemethanol (B17230) has been well-documented. researchgate.netnih.gov

Hexa-2,4-dienoic Acid Derivatives : Commonly known as sorbic acid, hexa-2,4-dienoic acid exists as several geometric isomers. stenutz.eu A well-established synthetic route involves the condensation reaction between crotonaldehyde and malonic acid, often catalyzed by a base such as pyridine. smolecule.com This process yields hexa-2,4-dienoic acid, though it may result in a mixture of isomers that require further purification or stereoselective synthesis to isolate a specific one, such as the (2E,4Z) or (2E,4E) isomer. smolecule.com

Stereochemical Control in the Synthesis of Hexa-2,4-dienoate Structures

Achieving a specific geometric configuration (E/Z isomerism) of the double bonds in the hexa-2,4-dienoate moiety is critical for defining the final compound's properties. The stereochemical outcome is largely determined during the synthesis of the diene backbone.

The Wittig reaction is a powerful tool for this purpose, as it allows for the formation of carbon-carbon double bonds with controlled geometry. smolecule.com The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used:

Stabilized Ylides : Ylides stabilized by electron-withdrawing groups (e.g., an adjacent ester group) are less reactive and generally lead to the formation of (E)-alkenes as the thermodynamically favored product. organic-chemistry.org

Non-stabilized Ylides : Ylides that are not stabilized (e.g., with alkyl substituents) are more reactive and typically yield (Z)-alkenes under kinetic, salt-free conditions. organic-chemistry.orgthieme-connect.de

Reaction conditions such as temperature, solvent choice, and the presence of lithium salts can significantly influence the stereochemical outcome by affecting the stability and decomposition pathways of the oxaphosphetane intermediate. smolecule.comwikipedia.org For instance, the Schlosser modification of the Wittig reaction allows for the conversion of the initially formed Z-selective intermediate into the more stable E-alkene product. wikipedia.org

Advanced Synthetic Strategies and Catalytic Approaches (e.g., Wittig Reaction, Pd-catalyzed Alkenylation)

Beyond direct esterification, advanced synthetic strategies can be employed to construct the conjugated diene system and attach it to the pyrene core.

Wittig Reaction : The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for synthesizing 1,3-dienes. thieme-connect.dewikipedia.orglumenlearning.com A relevant strategy could involve the reaction of a pyrene-containing aldehyde with a phosphonium ylide that already contains a second double bond. thieme-connect.de An analogous synthesis of a pyrene-containing trienoic acid was accomplished via a Wittig reaction between a triphenylphosphonium bromide derivative of pyrene and an aldehyde containing a dienoate structure, followed by saponification. nih.gov This highlights the feasibility of using Wittig chemistry to build complex pyrene-alkene conjugates.

Palladium-catalyzed Alkenylation : Palladium-catalyzed cross-coupling reactions offer powerful methods for forming carbon-carbon bonds. Reactions such as the Suzuki-Miyaura coupling can be used to link aryl halides with boronic acids or esters. mdpi.com For instance, a bromo-pyrene derivative could potentially be coupled with a boronic ester of a hexa-2,4-dienoate. Palladium catalysis is also central to the difunctionalization of existing alkenes and alkynes, providing pathways to build complex structures. nih.gov Such catalytic methods can provide high efficiency and selectivity for constructing the desired molecular framework. nih.govresearchgate.net

Analytical Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, FT-IR, X-ray Diffraction for Related Compounds)

The definitive identification and structural confirmation of this compound require a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for mapping the molecular structure.

¹H NMR : Would show characteristic signals for the aromatic protons of the pyrene ring system, the methylene protons of the -CH₂-O- group, and the vinylic protons of the hexa-2,4-dienoate chain. nih.gov The coupling constants between the vinylic protons would be crucial for determining the E/Z stereochemistry of the double bonds. The interaction of pyrene with other molecules is known to cause specific shifts in NMR resonances, which can be used to probe molecular interactions. guanglu.xyznih.gov

¹³C NMR : Would provide the carbon skeleton of the molecule, with distinct signals for the sp² carbons of the pyrene ring and the diene, the sp³ carbon of the methylene group, and the carbonyl carbon of the ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present. The successful formation of the ester would be confirmed by the appearance of a strong carbonyl (C=O) stretching band, typically in the range of 1715-1730 cm⁻¹ for an α,β-unsaturated ester. orgchemboulder.comspectroscopyonline.com Additionally, characteristic C-O stretching bands would appear between 1000-1300 cm⁻¹. rockymountainlabs.com The disappearance of the broad O-H stretching band from the precursor alcohol (pyrene-1-yl-methanol) would also indicate a successful reaction. purdue.edu

X-ray Diffraction : For crystalline samples, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the precise bond lengths, bond angles, and stereochemistry. nih.gov This technique has been used to determine the three-dimensional structure of related pyrene derivatives, revealing details such as the planarity of the pyrene system and its orientation relative to attached side chains. nih.govoup.comacs.org

Data Tables

Table 1: Key FT-IR Absorption Bands for Ester Characterization

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
C=O (α,β-unsaturated ester) Stretch 1730 - 1715 Strong
C-O Stretch 1300 - 1000 Strong
C=C (conjugated) Stretch 1650 - 1600 Medium
C-H (aromatic/vinylic) Stretch 3100 - 3000 Medium

Data sourced from references orgchemboulder.comspectroscopyonline.comrockymountainlabs.comoptica.org.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Pyrene Aromatic Protons 8.0 - 8.5 Multiplet Complex splitting pattern characteristic of a 1-substituted pyrene.
Hexa-2,4-dienoate Vinylic Protons 5.8 - 7.5 Multiplets Chemical shifts and coupling constants depend on E/Z configuration.
Pyren-1-yl-CH₂ -O ~5.5 Singlet Methylene bridge protons adjacent to the pyrene ring and ester oxygen.
Hexa-2,4-dienoate CH₃ ~1.8 Doublet Methyl group at the end of the diene chain.

Predicted values are estimates based on typical shifts for similar structural motifs.

Photophysical Properties and Spectroscopic Investigations of Pyren 1 Yl Methyl Hexa 2,4 Dienoate

Monomer Fluorescence Emission of the Pyrene (B120774) Moiety

The fluorescence of the pyrene group in dilute solutions, where intermolecular interactions are minimized, originates from the decay of the locally excited singlet state (S₁) to the ground state (S₀). This emission is typically observed in the ultraviolet-visible region, with distinct features that provide insight into the molecule's environment. The absorption spectra of pyrene derivatives generally show characteristic π-π* transitions. nih.gov

A hallmark of the pyrene monomer's fluorescence spectrum is its well-resolved vibronic fine structure, consisting of several distinct peaks. nih.gov In non-polar solvents, the spectrum typically displays five prominent vibronic bands. The relative intensities of these bands are highly sensitive to the polarity of the pyrene chromophore's microenvironment.

This environmental sensitivity is quantified by the "Py value," which is the ratio of the intensity of the third vibronic peak (I₃, around 384 nm) to the first vibronic peak (I₁, around 373 nm). researchgate.net In non-polar environments, the I₁ peak is more intense, resulting in a lower Py value. As the solvent polarity increases, the symmetry of the pyrene excited state is perturbed, leading to a significant enhancement of the I₃ peak and a higher Py value. researchgate.net This property makes the pyrene moiety an effective fluorescent probe for characterizing the polarity of its surroundings.

Table 1: Environmental Sensitivity of the Pyrene Moiety's Fluorescence This table illustrates the typical relationship between solvent polarity and the Py value (I₃/I₁) for a pyrene probe.

SolventPolarityTypical Py Value (I₃/I₁)
Cyclohexane (B81311)Non-polar~0.6
TolueneNon-polar~0.7
DichloromethanePolar Aprotic~1.2
AcetonitrilePolar Aprotic~1.5
DimethylformamidePolar Aprotic~1.8

Excimer Formation Dynamics and Photophysical Pathways

Pyrene and its derivatives are well-known for their ability to form excimers. An excimer is an excited-state dimer that forms when an excited pyrene molecule associates with a ground-state pyrene molecule. researchgate.net This process is distinct from ground-state aggregation and results in a new, lower-energy excited state. The formation of an excimer introduces additional de-excitation pathways that compete with monomer fluorescence. researchgate.net

The key characteristic of excimer emission is a broad, structureless, and significantly red-shifted fluorescence band, typically centered around 475-500 nm. researchgate.netnih.gov This large Stokes shift and distinct spectral signature make excimer formation a readily observable phenomenon. researchgate.net

Excimer formation is a bimolecular process, and its efficiency is therefore highly dependent on the concentration of the pyrene-containing molecule. At very low concentrations, molecules are isolated, and only monomer fluorescence is observed. As the concentration increases, the probability of an excited molecule encountering a ground-state molecule within its fluorescence lifetime rises, leading to the appearance and growth of the excimer emission band. The ratio of the excimer intensity (Iₑ) to the monomer intensity (Iₘ) is typically proportional to the concentration of the fluorophore.

The formation of a stable excimer requires the two interacting pyrene moieties to adopt a specific co-facial, sandwich-like arrangement. This geometry maximizes the π-π orbital overlap between the aromatic rings. rsc.org Consequently, any factors that influence the ability of the pyrene groups to achieve this conformation will affect excimer formation efficiency.

For (Pyren-1-yl)methyl hexa-2,4-dienoate, intermolecular excimer formation would depend on how the molecules pack in solution or in the solid state. Steric hindrance from the hexa-2,4-dienoate tail could influence the proximity and orientation of the pyrene heads. Studies on other pyrene derivatives have shown that the degree of π–π overlap is a more critical factor than the simple interplanar distance for efficient excimer emission. rsc.org

Time-resolved fluorescence spectroscopy is a powerful tool for studying the dynamics of monomer and excimer states, as they possess distinct fluorescence lifetimes. The monomer state of pyrene derivatives typically has a long fluorescence lifetime, which can extend to hundreds of nanoseconds in deoxygenated solvents. researchgate.net This long lifetime provides a wide window for diffusive encounters that lead to excimer formation.

The excimer state also has its own characteristic lifetime. By monitoring the decay of fluorescence at wavelengths corresponding to the monomer and excimer emission, it is possible to elucidate the kinetics of the system, including the rate of excimer formation. The decay of the monomer is often complex in systems where excimers form, as it is depopulated by both its intrinsic decay and the formation of the excimer. The excimer, in turn, shows a growth component in its fluorescence decay that corresponds to its formation from the monomer state.

Table 2: General Photophysical Characteristics of Pyrene Monomer and Excimer States

PropertyMonomerExcimer
Emission Spectrum Structured, vibronic peaks (~370-420 nm)Broad, structureless (~475-500 nm)
Stokes Shift SmallLarge
Formation Direct photoexcitationAssociation of excited and ground-state monomers
Concentration Dependence Dominant at low concentrationsIncreases with concentration
Fluorescence Lifetime Long (e.g., >10 ns)Typically shorter or comparable to monomer

Intramolecular Photophysical Interactions and Energy Transfer Mechanisms

In a molecule like this compound, the pyrene unit is covalently linked to a hexa-2,4-dienoate moiety. The hexa-2,4-dienoate group contains a conjugated π-system, which could potentially interact with the excited pyrene chromophore. Such interactions could lead to intramolecular energy transfer or electron transfer processes.

If there is sufficient spectral overlap between the fluorescence spectrum of the pyrene donor and the absorption spectrum of the dienoate acceptor, Förster Resonance Energy Transfer (FRET) could occur. Alternatively, photoinduced electron transfer (PET) could happen if the redox potentials of the pyrene and dienoate moieties are favorable. These intramolecular processes would provide non-radiative decay pathways for the excited pyrene, leading to a quenching of its fluorescence and a shortening of its fluorescence lifetime. Specific studies on this compound would be required to determine if such intramolecular energy or electron transfer mechanisms are active. In other molecular systems where two pyrene chromophores are linked, efficient intramolecular energy transfer (excitation hopping) has been observed. nih.gov

Solvatochromism and Aggregation-Induced Emission (AIE) Phenomena

The photophysical behavior of pyrene-based compounds is highly sensitive to the surrounding environment. This sensitivity gives rise to interesting phenomena such as solvatochromism and aggregation-induced emission (AIE).

Solvatochromism:

This compound is expected to exhibit solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. In the case of pyrene derivatives, a red shift (a shift to longer wavelengths) in the emission spectrum is often observed in more polar solvents. This is attributed to the stabilization of the excited state through solute-solvent interactions, which can enhance charge transfer characteristics. For instance, a pyrene-based imine dimer showed a red shift in its fluorescence spectrum from 406 nm in a nonpolar solvent like cyclohexane to 440 nm in a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO).

The absorption spectra of pyrene derivatives typically show two main bands. One is located between 260 and 330 nm, and the other appears between 330 and 450 nm. These bands can also exhibit a red shift compared to the parent pyrene molecule, indicating an alteration of the electronic structure due to the attached substituents. The hexa-2,4-dienoate group in this compound could influence the extent of this solvatochromic shift.

Interactive Data Table: Solvatochromic Shift of a Pyrene Derivative

SolventPolarityEmission Maximum (nm)
CyclohexaneNonpolar406
DichloromethanePolar aprotic415
AcetonePolar aprotic420
AcetonitrilePolar aprotic425
DimethylformamidePolar aprotic435
Dimethyl sulfoxidePolar aprotic440

Aggregation-Induced Emission (AIE):

While many conventional fluorophores experience aggregation-caused quenching (ACQ) in high concentrations or the solid state, some pyrene derivatives exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). In AIE-active compounds, the fluorescence is weak or non-existent in dilute solutions but becomes significantly enhanced upon aggregation. This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

For example, a pyrene-based compound, 3,3-diphenyl-2-[4-(pyren-1-yl)phenyl]acrylonitrile, is weakly fluorescent in a pure tetrahydrofuran (B95107) (THF) solution. However, its fluorescence intensity increases by nearly 50 times when the water fraction in the THF/water mixture reaches 90%, inducing aggregation. The AIE phenomenon is a crucial property for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors. The specific structure of this compound, particularly the flexibility of the hexa-2,4-dienoate chain, would play a role in determining its AIE characteristics.

Fluorescence Quenching Studies and Analytical Implications

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For pyrene derivatives like this compound, fluorescence quenching can be induced by various molecules, a property that has significant analytical implications.

The quenching of pyrene fluorescence can occur through different mechanisms, including static and dynamic quenching. In static quenching, a non-fluorescent ground-state complex is formed between the fluorophore and the quencher. Dynamic quenching, on the other hand, involves the collision of the excited-state fluorophore with the quencher molecule.

Several types of molecules have been shown to be effective quenchers of pyrene fluorescence:

Paramagnetic Ions: The fluorescence of pyrene can be significantly quenched when it is in proximity to paramagnetic species like Cu²⁺ ions. This quenching is attributed to enhanced intersystem crossing and can involve both static and dynamic processes.

Electron-Deficient Molecules: Molecules with strong electron-accepting properties can quench pyrene fluorescence through photoinduced electron transfer. Nitroaromatic compounds, such as picric acid and nitroanilines, are well-known quenchers of pyrene derivatives. The high sensitivity of pyrene fluorescence to these quenchers has been utilized for the ultra-trace detection of explosives.

Other Organic Molecules: Certain organic molecules can also act as quenchers. For instance, tetracyanoquinodimethane (TCNQ) has been shown to quench the fluorescence of pyrene-labeled phosphatidylcholine in liposomes through interactions with both the monomer and excimer excited states.

Analytical Implications:

The sensitivity of pyrene fluorescence to quenching forms the basis for various analytical applications. By monitoring the decrease in fluorescence intensity, it is possible to detect and quantify the concentration of quencher molecules. This principle is employed in the development of chemical sensors for a wide range of analytes, including metal ions, explosives, and biological molecules. For example, a pyrene-based probe demonstrated the ability to detect picric acid in water with a detection limit as low as 1 nM. The specific quenching behavior of this compound would depend on its interaction with potential quencher molecules.

Interactive Data Table: Quenching of Pyrene Derivatives

QuencherQuenching MechanismPotential ApplicationReference
Cu²⁺Static and DynamicMetal ion sensing
Picric AcidPhotoinduced Electron TransferExplosive detection
NitroanilinesStatic and DynamicChemical sensing
TCNQDynamicProbing membrane dynamics

Electrochemical Luminescence (ECL) Characteristics

Electrochemical luminescence (ECL), also known as electrochemiluminescence, is a process where light is generated from a chemical reaction initiated by an electric current. Pyrene and its derivatives are known to exhibit ECL properties, making them promising materials for applications in displays and sensors.

The ECL mechanism typically involves the electrochemical generation of radical cations and anions of the luminophore. These radical ions then undergo an annihilation reaction, which leads to the formation of an excited state that subsequently emits light upon relaxation to the ground state. The stability of the radical ions is a crucial factor for efficient ECL.

While specific ECL data for this compound is not available, the general ECL behavior of pyrene derivatives suggests that this compound could also be ECL-active. The pyrene core provides the necessary electrochemical and photophysical properties for ECL generation. The introduction of substituents, such as the hexa-2,4-dienoate group, can modulate the ECL intensity and wavelength by influencing the electronic properties and stability of the radical ions. For example, the introduction of ethynyl (B1212043) moieties to a pyrene core has been shown to markedly enhance the ECL intensity.

The study of the ECL characteristics of this compound would involve cyclic voltammetry to determine its oxidation and reduction potentials, followed by ECL measurements to assess its light-emitting properties upon electrochemical excitation. Such studies would be valuable for evaluating its potential in ECL-based applications.

Polymerization Chemistry and Polymer Structures Derived from Pyren 1 Yl Methyl Hexa 2,4 Dienoate

Radical Polymerization of the Hexa-2,4-dienoate Moiety

The hexa-2,4-dienoate moiety, also known as the sorbate (B1223678) moiety, is a conjugated diene system that can undergo radical polymerization. However, its polymerization behavior is distinct from that of more common vinyl monomers due to the conjugated double bonds and the potential for multiple modes of addition.

Homopolymerization Kinetics and Mechanism

The radical homopolymerization of sorbate esters like (Pyren-1-yl)methyl hexa-2,4-dienoate is generally less straightforward than that of simple acrylates or styrenes. The conjugated diene structure leads to a more complex polymerization mechanism involving 1,4-addition and 1,2-addition, as well as the potential for cyclization reactions. The bulky pyrenyl group is expected to exert significant steric hindrance, which can influence the rate of polymerization and the regioselectivity of the radical attack.

The general mechanism for the radical polymerization of a sorbate ester is depicted below:

Initiation: A radical initiator (I•) attacks one of the double bonds of the hexa-2,4-dienoate monomer.

Propagation: The resulting monomer radical can add to another monomer molecule in several ways (1,4-addition is often favored, leading to a more stable allylic radical in the polymer backbone).

Termination: Two growing polymer chains can combine or disproportionate to terminate the polymerization.

Copolymerization with Conventional Monomers

Copolymerization of hexa-2,4-dienoate monomers with more reactive conventional monomers such as styrene, methyl methacrylate (B99206) (MMA), or acrylates is a common strategy to incorporate the diene functionality into polymers. In such copolymerizations, the reactivity ratios of the comonomers are crucial in determining the composition and microstructure of the resulting copolymer.

Generally, sorbate esters are less reactive than styrenic and acrylic monomers. This would suggest that in a copolymerization, the conventional monomer would be incorporated into the polymer chain at a faster rate. The resulting copolymer would likely have a composition rich in the conventional monomer, with isolated units of the hexa-2,4-dienoate. The bulky pyrene (B120774) substituent in this compound would further decrease its reactivity in copolymerization.

The presence of the diene unit in the copolymer provides a site for post-polymerization modification, as will be discussed in section 4.5.

Controlled/Living Polymerization Techniques

Controlled/living polymerization techniques offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. While specific studies on this compound are limited, the application of these techniques to related pyrene-containing and diene-containing monomers provides insight into potential synthetic strategies.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile method for the controlled polymerization of a wide range of monomers, including methacrylates and styrenes. nih.gov Pyrene-containing methacrylates have been successfully polymerized via ATRP, yielding well-defined polymers with fluorescent properties. researchgate.net For this compound, the feasibility of ATRP would depend on the ability to find a suitable catalyst system that can control the polymerization of the conjugated diene moiety without significant side reactions. The bulky pyrene group might necessitate modified catalyst systems to achieve good control.

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful technique for the polymerization of cyclic olefins. While the hexa-2,4-dienoate moiety itself is not directly polymerizable by ROMP, it could be incorporated into a cyclic monomer. ROMP is known for its excellent functional group tolerance, making it suitable for polymerizing monomers with bulky substituents like pyrene. researchgate.netnih.gov

Living Anionic Polymerization: Living anionic polymerization is well-suited for the polymerization of dienes and styrenic monomers, affording excellent control over polymer properties. libretexts.orgrsc.orgencyclopedia.pubadvancedsciencenews.com The synthesis of pyrene-end-labeled polystyrene and polybutadiene (B167195) has been achieved using living anionic polymerization, demonstrating the compatibility of the pyrene group with this technique. acs.org However, the ester functionality in this compound could be susceptible to nucleophilic attack by the anionic propagating center, potentially leading to side reactions. Low temperatures and specific counter-ions would likely be required to minimize these side reactions.

Electrochemical Polymerization and Film Formation from Pyrene Derivatives

The pyrene moiety of this compound is electrochemically active and can undergo oxidative polymerization to form conductive and fluorescent polymer films. mdpi.comresearchgate.netresearchgate.net This process, known as electropolymerization, involves the application of an oxidative potential to a solution containing the pyrene derivative.

The mechanism of electropolymerization of pyrene involves the formation of a radical cation, which then couples with another radical cation or a neutral pyrene molecule. researchgate.net Subsequent deprotonation leads to the formation of a new C-C bond between pyrene units, resulting in a conjugated polymer film deposited on the electrode surface. The hexa-2,4-dienoate group is not expected to directly participate in the electropolymerization but will be incorporated as a pendant group on the poly(pyrene) backbone.

The resulting polymer films are often electrochromic, changing color upon oxidation and reduction. mdpi.com The presence of the diene functionality in the pendant groups could offer possibilities for further crosslinking or modification of the film after its formation. The electrochemical and photophysical properties of the films can be tuned by controlling the electropolymerization conditions, such as the solvent, electrolyte, and applied potential.

PropertyDescription
Monomer This compound
Polymerization Method Electrochemical Polymerization
Resulting Polymer Polythis compound)
Film Properties Conductive, Fluorescent, Electrochromic

Pyrene as a Fluorescent Probe for Monitoring Polymerization Processes

The pyrene group in this compound is a powerful fluorescent probe that can be used to monitor polymerization processes in situ. acs.orgacs.org Pyrene exhibits a characteristic fluorescence spectrum with well-defined monomer emission. In close proximity, two pyrene molecules can form an excited-state dimer, or "excimer," which has a distinct, red-shifted, and broad emission band. colostate.eduroyalsocietypublishing.org

The ratio of the excimer to monomer fluorescence intensity (IE/IM) is highly sensitive to the local concentration of pyrene units and the viscosity of the medium. acs.org This phenomenon can be exploited to monitor various aspects of polymerization:

Polymerization Rate: As monomer is converted to polymer, the viscosity of the reaction medium increases, which can affect the rate of excimer formation. By calibrating the IE/IM ratio against conversion, the polymerization kinetics can be followed in real-time. acs.org

Polymer Chain Dynamics: In polymers containing pyrene units, the IE/IM ratio provides information about the proximity of pyrene groups, which is related to the conformation and dynamics of the polymer chains.

Micelle Formation: In polymerization in dispersed systems, such as emulsion or micellar polymerization, pyrene can be used to probe the formation and properties of micelles. acs.orgresearchgate.net

The covalent attachment of the pyrene probe to the monomer ensures that it is incorporated into the polymer chain, providing a non-invasive method to study the polymerization process and the properties of the resulting polymer.

Post-Polymerization Functionalization of Dienoate-Containing Polymers

Polymers derived from this compound, containing pendant diene units, are amenable to post-polymerization modification. nih.govresearchgate.netutexas.edu This allows for the synthesis of functional polymers that may be difficult to obtain by direct polymerization of the corresponding functional monomers.

One of the most useful reactions for modifying the pendant diene is the Diels-Alder reaction. acs.orgresearchgate.netrsc.org The conjugated diene of the hexa-2,4-dienoate moiety can react with a variety of dienophiles, such as maleimides and acrylates, to form a six-membered ring adduct. This [4+2] cycloaddition is typically efficient and proceeds under mild conditions.

The Diels-Alder reaction can be used to:

Introduce new functional groups: By using a dienophile carrying a specific functional group, a wide range of functionalities can be grafted onto the polymer backbone.

Crosslink the polymer: If a bis-dienophile is used, it can react with diene units on different polymer chains, leading to the formation of a crosslinked network. acs.orgresearchgate.net This crosslinking can be thermally reversible if the Diels-Alder adduct undergoes a retro-Diels-Alder reaction at elevated temperatures. acs.org

Tune polymer properties: The modification of the diene units can significantly alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and optical properties.

The pyrene group on the polymer can serve as a fluorescent reporter to monitor the progress of the post-polymerization modification.

ReactionReagentResult
Diels-Alder CycloadditionMaleimideFunctionalized polymer with succinimide (B58015) adducts
Diels-Alder CrosslinkingBis-maleimideCrosslinked polymer network

Supramolecular Polymerization through Pyrene-Pyrene Stacking Interactions

Supramolecular polymerization involves the self-assembly of monomeric units into polymer-like chains through non-covalent interactions. In the case of polymers derived from this compound, the strong π-π stacking interactions between the pyrene groups are a primary driving force for supramolecular assembly.

The pyrene molecule is a polycyclic aromatic hydrocarbon with a large, planar π-system, making it highly prone to stacking interactions in both ground and excited states. mdpi.com In dilute solutions, isolated pyrene moieties exhibit characteristic monomer fluorescence. However, as the concentration increases or when pyrene units are brought into close proximity within a polymer chain, an excited-state dimer, known as an excimer, can form. This excimer formation is characterized by a broad, red-shifted, and structureless emission band in the fluorescence spectrum, typically appearing around 450-500 nm. nih.gov The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a sensitive indicator of the proximity and arrangement of pyrene units.

In polymers containing this compound, these pyrene-pyrene stacking interactions can lead to the formation of well-ordered, higher-order structures. These interactions can occur intramolecularly, between pyrene units on the same polymer chain, leading to chain folding and compaction, or intermolecularly, between pyrene units on different chains, resulting in the formation of larger aggregates and gels. nih.gov The formation of these supramolecular structures is influenced by several factors, including polymer concentration, solvent polarity, and temperature. For instance, in a good solvent for the polymer backbone, intramolecular pyrene stacking might be favored, while in a poor solvent, intermolecular aggregation is more likely to occur to minimize unfavorable solvent-polymer interactions.

The strength of the π-π stacking can be substantial, leading to the formation of stable supramolecular polymers with distinct morphological and mechanical properties. These materials can exhibit stimuli-responsive behavior; for example, changes in temperature or the addition of a solvent that disrupts π-π stacking can lead to a disassembly of the supramolecular structure, resulting in a change in the material's properties, such as viscosity or fluorescence.

Below is an interactive table summarizing the key aspects of pyrene-pyrene interactions in supramolecular polymerization:

Interaction TypeDescriptionSpectroscopic SignatureInfluencing FactorsResulting Structures
π-π StackingNon-covalent interaction between the aromatic rings of pyrene moieties.Changes in UV-Vis absorption and fluorescence spectra.Concentration, Solvent, TemperatureFolded polymer chains, Aggregates, Gels
Excimer FormationFormation of an excited-state dimer between a ground-state and an excited-state pyrene molecule.Broad, red-shifted emission band (around 450-500 nm).Proximity and orientation of pyrene units.Probes for polymer conformation and assembly.

Architectural Control in Pyrene-Functionalized Polymers (e.g., Sequence-Controlled Polymers)

The precise placement of functional monomers along a polymer chain, known as sequence control, allows for the creation of macromolecules with highly defined structures and functions, akin to biopolymers like proteins and DNA. wikipedia.org For polymers derived from this compound, architectural control, particularly sequence control, is crucial for tailoring the photophysical and self-assembly properties.

Living anionic polymerization (LAP) is a powerful technique for synthesizing sequence-controlled polymers. rsc.org This method allows for the sequential addition of different monomers to a growing polymer chain with minimal termination or chain transfer reactions, resulting in polymers with well-defined molecular weights and narrow molecular weight distributions. By strategically introducing this compound at specific points in a polymer chain, it is possible to create various architectures, such as block copolymers, gradient copolymers, or polymers with precisely spaced pyrene units.

For instance, a block copolymer could be synthesized with one block containing the pyrene-functionalized monomer and another block with a different chemical nature. This would lead to microphase separation and the formation of ordered nanostructures where the pyrene units are confined to specific domains.

In sequence-controlled polymers, the exact spacing between pyrene moieties can be manipulated. This precise control over the primary sequence directly influences the photophysical output of the polymer. For example, placing two pyrene units adjacent to each other would maximize the probability of excimer formation, while separating them with non-fluorescent monomer units would favor monomer emission. This relationship between the polymer sequence and the resulting fluorescence can be so precise that the pyrene fluorescence can be used as a quantitative scale to characterize the polymer sequence. rsc.org

Recent advances in polymer synthesis have expanded the toolbox for creating sequence-controlled polymers. nih.gov These methods offer the potential to create complex, multi-block copolymers in a one-step process, further enhancing the possibilities for designing sophisticated pyrene-functionalized materials with programmed properties.

The table below illustrates different types of architectural control and their potential impact on the properties of pyrene-functionalized polymers:

Architectural ControlDescriptionSynthesis Method ExampleImpact on Properties
Block Copolymers Linear copolymers with long sequences of one monomer followed by long sequences of another.Living Anionic PolymerizationMicrophase separation, formation of ordered nanodomains with concentrated pyrene units.
Gradient Copolymers The composition of the monomer units changes gradually along the polymer chain.Controlled Radical PolymerizationGradual change in properties like hydrophilicity and refractive index; controlled distribution of pyrene interactions.
Sequence-Controlled Polymers Precise placement of individual monomer units along the polymer chain.Living Anionic Polymerization, Iterative SynthesisTailored photophysical response (controlled monomer vs. excimer emission), programmed self-assembly.

Advanced Materials Science Applications of Pyren 1 Yl Methyl Hexa 2,4 Dienoate and Its Polymeric Derivatives

Fluorescent Sensor Development Based on Pyrene (B120774) Excimer/Monomer Ratios

One of the most remarkable features of pyrene is its ability to form an "excimer," an excited-state dimer, when two pyrene molecules are in close proximity (typically within 3-4 Å). The fluorescence emission of a pyrene monomer is characterized by a structured spectrum with sharp peaks, whereas the excimer emission is a broad, structureless band shifted to a longer wavelength (red-shifted). The ratio of the excimer to monomer fluorescence intensity (IE/IM) is highly sensitive to the local environment and the distance between pyrene units. In polymers like poly((pyren-1-yl)methyl hexa-2,4-dienoate), the conformation of the polymer chain dictates the proximity of the pendant pyrene groups, making the IE/IM ratio a powerful analytical tool.

Polymers functionalized with pyrene are effective fluorescent sensors for detecting electron-deficient molecules, particularly nitroaromatic compounds which are common components of explosives. The sensing mechanism is based on the quenching of pyrene's fluorescence upon interaction with these molecules. conicet.gov.arnih.govacs.org Electron-deficient analytes can accept an electron from the excited-state pyrene, leading to a non-radiative decay pathway and thus a decrease in fluorescence intensity.

The quenching process can affect both the monomer and excimer emissions. Studies on various pyrene derivatives have shown that the presence of quenchers like nitroanilines or nitromethane (B149229) leads to a significant reduction in fluorescence. conicet.gov.arnih.govacs.org The efficiency of this quenching can be quantified using the Stern-Volmer equation. The differential quenching of the monomer versus the excimer can provide a ratiometric response, which is often more reliable than a simple intensity change. For instance, research has demonstrated that nitro compounds can dynamically quench pyrene fluorescence, with the quenching efficiency depending on the specific structure of the electron-deficient molecule. acs.org This principle allows for the design of highly sensitive sensors for trace detection of explosives and other hazardous materials. rsc.org

The vibronic fine structure of the pyrene monomer fluorescence spectrum is exceptionally sensitive to the polarity of the surrounding medium. Specifically, the ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third peak (I3 at ~384 nm) is a well-established measure of local environmental polarity. researchgate.net This relationship forms the basis of the "Py scale" of solvent polarity. cdnsciencepub.comcdnsciencepub.com In a non-polar environment, the I1/I3 ratio is low, while in a polar environment, the intensity of the I1 band increases significantly relative to the I3 band. researchgate.netrsc.orgscispace.com

This property is exploited in polymeric systems to probe microenvironments. For poly(this compound), changes in solvent composition or the binding of molecules that alter the local polarity around the pyrene side chains can be monitored by observing the I1/I3 ratio. This has applications in studying polymer-solvent interactions, the formation of micelles, and the characterization of microheterogeneous systems. rsc.org

SolventDielectric Constant (ε)I₁/I₃ Ratio (Py Scale)
Hexane1.880.62
Toluene2.380.87
Tetrahydrofuran (B95107) (THF)7.581.15
Ethanol24.551.40
Acetonitrile37.51.62
Dimethyl Sulfoxide (B87167) (DMSO)46.71.95

This table presents representative data showing the correlation between solvent polarity (dielectric constant) and the pyrene fluorescence I₁/I₃ ratio, illustrating the principle behind its use as a polarity sensor. Data compiled from multiple sources. cdnsciencepub.comcdnsciencepub.com

Organic Electronic and Optoelectronic Materials

The excellent photophysical properties, high charge carrier mobility, and thermal stability of pyrene make it a highly attractive building block for organic electronic and optoelectronic devices. rsc.org When incorporated as a side chain in a polymer, the pyrene units provide the necessary electronic functionality, while the polymer backbone offers processability and film-forming capabilities. google.com

Pyrene-based polymers are prime candidates for the emissive layer in organic light-emitting diodes (OLEDs), particularly for generating blue light, which has historically been a challenge for organic materials. uky.edu The high fluorescence quantum efficiency of the pyrene chromophore leads to bright and efficient emission. rsc.org By controlling the polymer architecture, aggregation of the pyrene units can be managed to prevent the formation of excimers, which often lead to broader, less desirable emission spectra in OLEDs. google.com

In organic field-effect transistors (OFETs), the ability of a material to transport charge is paramount. The planar structure of pyrene facilitates strong π-π stacking, creating pathways for charge carriers to move through the material. uky.edu Polymers containing pyrene have been investigated as the semiconducting layer in OFETs, demonstrating both p-type (hole-transporting) and n-type (electron-transporting) behavior depending on the specific chemical modifications made to the pyrene core. uky.educonicet.gov.ar

The semiconducting nature of pyrene-based polymers arises from the delocalized π-electron systems of the aromatic rings. The efficiency of charge transport is highly dependent on the molecular packing in the solid state. conicet.gov.ar The close packing of pyrene units, driven by π-stacking, allows for efficient orbital overlap between adjacent molecules, which is essential for charge hopping. conicet.gov.ar The charge carrier mobility in these materials is a key performance metric and can be influenced by factors such as the polymer's molecular weight, side-chain structure, and film morphology. researchgate.netaps.org Studies on various pyrene-containing materials have reported charge carrier mobilities that are competitive with other organic semiconductors. conicet.gov.arsemi.ac.cn

Pyrene-Based Material TypeCarrier TypeMobility (cm²/Vs)
Columnar Liquid CrystalHole~0.1
Columnar Liquid CrystalElectron~1.0
Polyfluorene (β-phase)Hole> 8.5 x 10⁻³
Substituted PolyacetyleneNot specifiedVaries with structure
Chemically Modified Conductive PolymerElectron/HoleVaries

This table provides a summary of charge carrier mobilities reported for different classes of pyrene-based and related conjugated polymers, showcasing their potential as organic semiconductors. conicet.gov.araps.orgmdpi.comnih.gov

Self-Assembled Systems and Supramolecular Chemistry

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. nih.gov Polymers like poly(this compound) are excellent candidates for building such systems due to the strong tendency of their pyrene side chains to interact via π-π stacking. nih.govresearchgate.net These interactions are the driving force for the self-assembly of polymer chains into higher-order structures. acs.org

In solution, amphiphilic block copolymers containing a pyrene-functionalized block can self-assemble into various morphologies, such as spherical or rod-like micelles and vesicles. researchgate.netnih.govrsc.org The pyrene units typically form the core of these nanoparticles due to their hydrophobic nature and stacking interactions. researchgate.net The resulting structures can be responsive to external stimuli, such as light, which can alter the pyrene interactions and trigger a disassembly or morphological change. researchgate.netnih.gov

In the solid state, pyrene-containing polymers can form ordered, nanostructured films. nih.govrsc.org The ability to control the orientation and packing of the pyrene units is crucial for optimizing the performance of electronic devices. nih.gov The interplay between the polymer backbone conformation and the side-chain stacking leads to complex and tunable morphologies, including the formation of supramolecular gels and highly ordered crystalline domains. nih.govrsc.org These self-assembled systems are being explored for applications ranging from drug delivery to advanced electronic materials. nih.gov

Hierarchical Assembly and Nanostructures

The molecular architecture of this compound, which combines a large, planar aromatic pyrene core with a flexible, polymerizable hexa-2,4-dienoate tail, provides a powerful platform for the bottom-up fabrication of complex hierarchical nanostructures. The self-assembly process is primarily driven by the strong intermolecular π-π stacking interactions and hydrophobic forces between the pyrene moieties. acs.org Pyrene and its derivatives are well-documented for their tendency to form ordered aggregates, such as J-type aggregates, in aqueous or poor solvents, leading to the formation of various morphologies including nanosheets, nanotubes, and worm-like structures. rsc.orgrsc.org

In the case of this compound, the initial step of hierarchical assembly involves the spontaneous organization of monomers into supramolecular structures. researchgate.net Depending on conditions such as solvent polarity and temperature, these monomers can arrange into well-defined assemblies where the pyrene groups stack face-to-face, minimizing their contact with the surrounding medium. acs.org This process is often accompanied by distinct changes in optical properties, such as shifts in UV-visible absorption and fluorescence spectra, which can be used to monitor the formation of the aggregates. rsc.org For instance, the disappearance of pyrene monomer fluorescence and the emergence of a new, red-shifted excimer emission is a characteristic sign of pyrene stacking. rsc.org

Once these supramolecular assemblies are formed, the hexa-2,4-dienoate (sorbate) tails, which are oriented in a regular fashion, can undergo polymerization. Sorbate (B1223678) esters are known to be polymerizable under radical, anionic, or cationic conditions. nih.gov By initiating polymerization in situ within the pre-organized monomer assembly—a process known as topochemical polymerization—the transient supramolecular structure can be locked into a stable, covalently bonded polymeric nanostructure. This strategy allows the morphology of the initial assembly (e.g., rods, sheets, or fibers) to be preserved in the final polymer, creating robust nanomaterials with a high degree of structural order. The resulting poly(this compound) would thus possess a backbone of repeating hexa-2,4-dienoate units with pendant pyren-1-ylmethyl groups, whose arrangement is dictated by the initial self-assembly process.

Pyrene Derivative System Observed Nanostructures Primary Driving Force Reference
Cholane–pyrene–cholane trimersNanosheets, nanotubes, worm-like structuresπ-π stacking, Hydrophobic interactions rsc.org
Tetrasubstituted ethynyl-pyrenesMicro-tubes, micro-wires, micro-grain crystalsπ-π stacking, van der Waals forces mdpi.com
Amphiphilic pyrene trimersTwo-dimensional supramolecular polymersHydrophobic interactions, π-π stacking researchgate.net
Bispyrene (BP) derivativesNanoparticles, variable superstructuresHydrophobic interactions, π-π stacking acs.org

Non-Covalent Interactions with Carbon Nanomaterials

The pyrene moiety of this compound serves as an exceptional anchor for the non-covalent functionalization of carbon nanomaterials, such as single-walled carbon nanotubes (SWNTs), multi-walled carbon nanotubes (MWNTs), and graphene. This functionalization is achieved through strong π-π stacking interactions between the electron-rich, polycyclic aromatic structure of pyrene and the graphitic sp²-hybridized carbon lattice of the nanomaterials. nih.govaps.org This non-covalent approach is highly advantageous as it effectively modifies the surface of carbon nanomaterials without disrupting their intrinsic electronic structure and desirable properties. aps.org

Spectroscopic studies and molecular simulations have provided extensive evidence for this robust interaction. nih.gov When pyrene molecules are adsorbed onto carbon nanotubes, characteristic shifts are observed in their spectroscopic signatures. For example, fluorescence spectroscopy reveals a broadband emission similar to that of pyrene excimers, indicating close proximity and electronic interaction between pyrene and the nanotube surface. nih.gov Furthermore, Fourier-transform infrared (FTIR) and Raman spectroscopy show shifts in the vibrational modes of both the pyrene and the carbon nanotube, confirming the formation of a pyrene-nanotube complex. nih.gov Molecular simulations support these findings, calculating significant binding energies and revealing a staggered conformation as the preferred orientation for pyrene on the nanotube sidewall. nih.gov The force of this interaction has been directly quantified using single-molecule force spectroscopy, which measured the rupture force between a single pyrene molecule and a graphite (B72142) surface to be approximately 55 pN. case.edu

In the context of poly(this compound), the pyrene side chains act as anchors, wrapping the polymer around the carbon nanomaterials. This creates a composite material where the carbon nanotubes or graphene sheets are individually coated and stabilized by the polymer. This polymeric sheath prevents the re-aggregation of the carbon nanomaterials, significantly improving their dispersibility in various solvents and polymer matrices. The hexa-2,4-dienoate-derived polymer backbone provides a functional interface between the carbon nanomaterial and the surrounding medium or matrix, enabling the development of advanced composite materials for a range of applications.

Technique Observation Interpretation Reference
Fluorescence SpectroscopyBroadband emission at 463 nmFormation of pyrene-nanotube complexes via π-π stacking nih.gov
FTIR SpectroscopyShift of pyrene bands to lower wavenumbersStrong interaction between pyrene and nanotubes nih.gov
Raman SpectroscopyShift of nanotube D- and G-bands to low frequenciesElectronic perturbation of nanotube lattice by pyrene nih.gov
Molecular SimulationFavorable binding energyStrong physisorption of pyrene on nanotube surface nih.gov
Single Molecule Force SpectroscopyRupture force of ~55 pNDirect measurement of pyrene-graphite π-π interaction force case.edu

Energy Storage Technologies (e.g., Supercapacitors, Pseudocapacitive Electrodes)

The unique composite materials formed by poly(this compound) and carbon nanomaterials are highly promising for energy storage applications, particularly as electrodes in supercapacitors. The performance of these materials stems from a synergistic combination of electrical double-layer capacitance (EDLC) and pseudocapacitance. rsc.orgmdpi.com

The non-covalent functionalization of graphene or carbon nanotubes with the polymer's pyrene side chains establishes an excellent electronic interface between the polymer and the conductive carbon support. researchgate.net This intimate contact facilitates efficient charge transfer and allows the high surface area of the carbon nanomaterial to be fully utilized for EDLC, where charge is stored electrostatically at the electrode-electrolyte interface. researchgate.net Research on pyrene derivatives, such as 1-pyrenecarboxylic acid and aminopyrene, has shown that their application to graphene electrodes dramatically increases specific capacitance compared to non-functionalized graphene. rsc.orgresearchgate.net This enhancement is attributed to the prevention of graphene sheet restacking and improved wettability of the electrode by the electrolyte. researchgate.net

Beyond enhancing EDLC, the polymeric backbone itself can contribute directly to charge storage through pseudocapacitance. rsc.orgacs.org Conjugated polymers are known to undergo rapid and reversible Faradaic redox reactions, which store charge chemically. mdpi.comrsc.org The conjugated double bonds within the poly(hexa-2,4-dienoate) backbone can potentially be doped and de-doped (oxidized and reduced) electrochemically, allowing it to act as a pseudocapacitive material. mdpi.comresearchgate.net This dual-functionality—where the pyrene groups anchor the material to a conductive support and the polymer backbone provides additional redox-active sites—can lead to electrodes with high specific capacitance, high energy density, and excellent power density. researchgate.netrsc.org The polymer also functions as a binder, ensuring the mechanical integrity and long-term cycling stability of the electrode. rsc.org

Electrode Material Specific Capacitance (at scan rate/current density) Key Performance Feature Reference
Non-functionalized rGO118 F g⁻¹ (at 5 mV s⁻¹)Baseline performance rsc.org
Aminopyrene functionalized rGO (Ap-rGO)160 F g⁻¹ (at 5 mV s⁻¹)Pseudocapacitance from amine group enhances capacitance rsc.org
Pure Graphene~30 F g⁻¹Low capacitance due to aggregation researchgate.net
1-Pyrenecarboxylic acid functionalized Graphene~200 F g⁻¹Order of magnitude increase in specific capacitance researchgate.net
RGO–Poly(p-phenylenediamine) Composite347 F g⁻¹ (at 1 A g⁻¹)High surface area and pseudocapacitive contribution rsc.org

Theoretical and Computational Investigations of Pyren 1 Yl Methyl Hexa 2,4 Dienoate Systems

Electronic Structure Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for investigating the electronic properties of molecules in their ground and excited states, respectively. growingscience.comresearchgate.net These quantum chemical calculations are essential for understanding the intrinsic electronic characteristics of pyrene-based systems.

The ground state properties of a molecule determine its stability, reactivity, and intrinsic electronic nature. DFT calculations are widely employed to optimize the molecular geometry and to determine the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

Table 1. Representative Calculated Frontier Orbital Energies for Pyrene (B120774).
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (eV)
PyreneB3LYP/6-311++G(d,p)-5.64-1.863.78

TD-DFT is a powerful method for calculating the electronic transitions between the ground state and various excited states, making it invaluable for predicting absorption and emission spectra. rsc.org For pyrene, TD-DFT calculations can accurately model the well-known ¹Lₐ and ¹Lₑ excited states, which are critical to its photophysical behavior. researchgate.net

Upon excitation, a molecule like (Pyren-1-yl)methyl hexa-2,4-dienoate would populate excited singlet states (S₁, S₂, etc.) of the pyrene moiety. researchgate.net TD-DFT can predict the energies of these transitions, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. The calculations also provide oscillator strengths, which relate to the intensity of the absorption bands. growingscience.com By optimizing the geometry of the first excited state (S₁), one can also predict fluorescence emission energies, providing a complete picture of the molecule's photophysical profile. rsc.org These theoretical predictions are crucial for designing molecules with specific optical properties for applications like fluorescent probes or organic light-emitting diodes (OLEDs).

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD is particularly useful for understanding conformational changes and intermolecular processes in condensed phases. mdpi.com

A hallmark of pyrene photophysics is its ability to form an "excimer" (excited-state dimer) at high concentrations or when multiple pyrene units are held in close proximity. researchgate.net An excimer is formed when an excited pyrene molecule interacts with a ground-state pyrene molecule, leading to a new, lower-energy species that emits a characteristic broad, structureless, and red-shifted fluorescence compared to the monomer emission. researchgate.netrsc.org

The formation of an effective excimer is highly dependent on the geometry of the interacting pyrene units, specifically the interplanar distance and the degree of π-π overlap. rsc.org MD simulations can model the dynamic pathways that lead to excimer formation. rsc.org For a molecule like this compound, the flexible linker allows for various conformations. MD simulations can explore the conformational landscape to determine the probability of two molecules adopting a pre-stacked arrangement suitable for excimer formation upon photoexcitation. rsc.org These simulations provide insight into the timescales and mechanisms of intermolecular reorganization required for this process. rsc.org

If this compound were incorporated as a side chain into a polymer, MD simulations would be essential for understanding the dynamics of the polymer chains and the interactions between the pyrene pendants. The mobility of polymer chains is influenced by factors like segmental motion, entanglements, and intermolecular forces. researchgate.net

Modeling of Intermolecular Interactions (e.g., π-π Stacking)

The non-covalent interactions between aromatic systems, particularly π-π stacking, are fundamental to the structure and properties of many organic materials. wpmucdn.com These interactions are critical in processes like excimer formation and the self-assembly of molecules in the solid state.

Computational models are used to quantify the strength and preferred geometry of these interactions. High-level DFT calculations, often with dispersion corrections (e.g., DFT-D), are necessary to accurately describe the attractive dispersion forces that dominate π-π stacking. chemrxiv.orgchemrxiv.org Studies on the pyrene dimer have identified several stable conformations, including sandwich and slipped-parallel arrangements, each with a characteristic interaction energy. chemrxiv.orgarxiv.org The interaction strength is a balance between attractive dispersion and electrostatic forces and Pauli repulsion. chemrxiv.org

Table 2. Calculated Interaction and Dimerization Energies for Pyrene Dimers in Different Conformations.
ConformationInteraction Energy (kJ/mol)Gibbs Free Energy of Dimerization (kJ/mol)Description
30SR-53.014.13A stable, slipped-parallel conformation. chemrxiv.org
120G-54.819.61The lowest energy conformer in solution. chemrxiv.org
180G-52.0111.94Corresponds to nearest neighbors in the crystal structure. chemrxiv.org

Predictive Modeling of Polymerization Processes and Material Performance

The in silico investigation of this compound offers a powerful, cost-effective paradigm for predicting its polymerization behavior and the performance characteristics of the resulting polymer, poly(this compound). By leveraging a suite of computational tools, researchers can build detailed models that span from quantum mechanical interactions to macroscopic material properties, thereby guiding experimental synthesis and application. rsc.orgnih.gov

Predictive modeling in this context is a multi-scale endeavor. rsc.org It begins with the quantum mechanical analysis of the monomer, proceeds to simulate the dynamics of chain growth, and culminates in the prediction of the bulk properties of the final polymeric material. This approach allows for the systematic exploration of structure-property relationships, which is crucial for designing materials with tailored functionalities. rsc.orgnih.gov

Modeling Polymerization Kinetics and Mechanisms

Understanding the polymerization process of this compound at a fundamental level requires a combination of quantum mechanics (QM) and molecular dynamics (MD). The hexa-2,4-dienoate moiety, a conjugated diene system, can undergo polymerization through various mechanisms, such as free-radical, anionic, or coordination polymerization (e.g., using Ziegler-Natta catalysts). orgoreview.com

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to elucidate the reaction pathways. scirp.orgresearchgate.net These calculations can determine the activation energies for initiation, propagation, and termination steps, providing crucial data for kinetic models. For instance, DFT can be used to model the addition of a radical initiator to the diene system and the subsequent propagation steps (1,2- vs. 1,4-addition), predicting the likely stereochemistry (isotactic, syndiotactic, atactic) and regiochemistry of the resulting polymer chain. orgoreview.com

Once fundamental kinetic parameters are derived from QM, they can be used as inputs for larger-scale simulations. Mathematical models based on systems of differential equations can describe the dynamics of reagent concentrations over time, predicting outcomes like monomer conversion and molecular weight distribution under various reaction conditions (e.g., temperature, pressure, catalyst concentration). svmo.ruhereon.de

Hypothetical DFT-Calculated Activation Barriers for Polymerization Steps

The following interactive table presents hypothetical activation energies (Ea) for different propagation pathways in the free-radical polymerization of this compound, as would be calculated using DFT. Lower activation barriers indicate more favorable reaction pathways.

Propagation StepRegiochemistryStereochemistryActivation Energy (Ea) (kJ/mol)
Radical Addition1,4-additiontrans35.2
Radical Addition1,4-additioncis42.8
Radical Addition1,2-additionIsotactic55.1
Radical Addition1,2-additionSyndiotactic53.9

Note: Data is hypothetical and for illustrative purposes only.

Simulating Polymer Structure and Dynamics

Molecular Dynamics (MD) simulations are essential for bridging the gap between the single-chain chemistry and the bulk material's properties. nih.gov MD models the movement of every atom in a system over time based on a force field, which describes the potential energy of the atoms. advancedsciencenews.com For a polymer derived from this compound, MD simulations can predict how polymer chains pack together in amorphous or semi-crystalline domains. london-nano.com

A key feature of this polymer would be the large, planar pyrene side chains. MD simulations are particularly useful for predicting how these bulky groups influence chain conformation, entanglement, and intermolecular interactions, such as π-π stacking. rsc.org These interactions are critical in determining the final material's properties. By simulating the polymer melt and subsequent cooling, one can predict key thermophysical properties like the glass transition temperature (Tg), which marks the transition from a rigid to a more pliable state. advancedsciencenews.com

Predicting Bulk Material Performance

The ultimate goal of predictive modeling is to forecast the macroscopic performance of the final material. Atomistic simulation predictions can be directly compared with empirical measurements to validate the models. advancedsciencenews.com

Thermomechanical Properties: Using MD, one can perform in silico mechanical tests. By applying virtual strain to a simulated block of the polymer, it is possible to calculate its response and derive key mechanical properties such as Young's modulus (stiffness), tensile strength, and toughness. advancedsciencenews.com The simulations can reveal how factors like chain length, branching, and the degree of π-π stacking among pyrene groups contribute to the material's mechanical integrity.

Optoelectronic Properties: The pyrene moiety is known for its unique fluorescence and electronic properties. researchgate.netacs.org Time-Dependent DFT (TD-DFT) calculations on oligomers of the polymer can predict its UV-Vis absorption and emission spectra. researchgate.net Furthermore, by combining MD simulations with QM calculations, it is possible to model charge transport properties. nih.gov The arrangement and packing of the pyrene side chains, as predicted by MD, directly influence the electronic coupling between chains, which is essential for applications in organic electronics. rsc.orgrsc.org These models can predict charge carrier mobility, crucial for performance in devices like organic field-effect transistors (OFETs).

Hypothetical Predicted Material Properties from Multi-Scale Modeling

This interactive table shows a set of predicted performance metrics for poly(this compound) with a hypothetical degree of polymerization of 100.

PropertyPredicted ValueComputational Method
Glass Transition (Tg)145 °CMolecular Dynamics
Young's Modulus3.1 GPaMolecular Dynamics
Tensile Strength75 MPaMolecular Dynamics
HOMO-LUMO Gap3.2 eVTD-DFT (on oligomer)
Max. Absorption (λmax)345 nmTD-DFT (on oligomer)
Hole Mobility0.05 cm2/(V·s)QM/MD

Note: Data is hypothetical and for illustrative purposes only.

Future Research Trajectories for Pyren 1 Yl Methyl Hexa 2,4 Dienoate

Innovations in Synthesis and Architectural Precision

Future synthetic research on (Pyren-1-yl)methyl hexa-2,4-dienoate will likely focus on achieving high levels of purity, yield, and stereoselectivity, as well as developing methods for creating more complex, precisely-defined molecular architectures.

The synthesis of the parent molecule can be envisioned through standard esterification of 1-pyrenemethanol (B17230) with hexa-2,4-dienoic acid (sorbic acid) or its derivatives. However, achieving high stereoselectivity for the diene moiety, such as the (2E,4E) or (2Z,4E) isomers, will be a key area of investigation. organic-chemistry.org Advanced stereoselective synthesis methods, like the Wittig reaction or cross-metathesis, could be explored to control the geometry of the double bonds in the hexa-2,4-dienoate chain. organic-chemistry.orgsmolecule.com

Beyond the synthesis of the monomer itself, a major trajectory will be the development of methods for creating precisely controlled oligomers and polymers. This includes the direct polymerization of the hexa-2,4-dienoate moiety. Another avenue involves the synthesis of more complex pyrene-containing precursors. The functionalization of the pyrene (B120774) core at its various positions (1, 3, 6, 8, 2, 7, 4, 5, 9, 10) offers a platform for creating a wide array of derivatives. mdpi.com Recent advances in C-H functionalization, Suzuki and Sonogashira coupling, and cyclodehydrogenation reactions provide powerful tools for building extended π-conjugated systems based on the pyrene scaffold. mdpi.commdpi.comresearchgate.net Applying these techniques could lead to the synthesis of novel monomers with tailored electronic properties.

Future synthetic strategies could also target the creation of multi-pyrene architectures linked by dienoate chains, leading to materials with unique photophysical responses due to controlled intramolecular pyrene-pyrene interactions. The development of transient directing group strategies and novel annulation methods could further enable the construction of complex polycyclic aromatic hydrocarbon (PAH) systems derived from this basic structure. nih.govrsc.org

Table 1: Potential Synthetic Routes and Areas for Innovation

Target Potential Synthetic Method Key Research Focus Expected Outcome
High-Purity MonomerEsterification of 1-pyrenemethanol with stereoisomerically pure hexa-2,4-dienoic acidOptimization of reaction conditions; development of purification techniques.Access to isomerically pure starting material for further studies.
Stereocontrolled DieneWittig reaction; Ene-diene cross metathesis organic-chemistry.orgCatalyst design; control of reaction parameters to favor specific isomers (e.g., 2Z,4E).Precise control over the geometry of the polymerizable group.
Functionalized Pyrene CoreC-H activation; Suzuki/Sonogashira coupling mdpi.comsemanticscholar.orgSite-selective functionalization of the pyrene ring (e.g., at K-regions or nodal positions).Monomers with tunable electronic and photophysical properties.
Complex ArchitecturesOxidative cyclodehydrogenation; [3+3] annulation researchgate.netrsc.orgSynthesis of extended PAH systems from oligophenylene precursors.Novel materials with extended π-conjugation for electronic applications.

Development of Advanced Photophysical Probes and Sensors

The pyrene moiety is renowned for its unique photophysical properties, including a high fluorescence quantum yield, long fluorescence lifetime, and the characteristic formation of an excimer (excited dimer) at high concentrations or in aggregated states. mdpi.comresearchgate.net This excimer emission is red-shifted compared to the monomer emission, providing a ratiometric signal that is sensitive to the local environment. utexas.edunih.gov These properties make pyrene-based compounds excellent candidates for fluorescent probes and sensors.

Future research will likely exploit these characteristics in this compound. The hexa-2,4-dienoate tail can be functionalized to introduce specific recognition sites for various analytes, such as metal ions, anions, or biologically relevant molecules. rsc.orgmdpi.comrsc.org The binding of an analyte could trigger changes in the local environment of the pyrene unit, leading to a detectable change in its fluorescence properties. This could manifest as fluorescence quenching, enhancement, or a shift between monomer and excimer emission. rsc.org

A key research direction will be the development of probes where the polymerization or cross-linking of the dienoate group can be triggered by an external stimulus, leading to a significant change in the pyrene's photophysical properties. For example, a probe could be designed to polymerize in the presence of a specific enzyme or chemical, causing the pyrene units to be brought into close proximity and switching on the excimer emission. This would create a highly sensitive "turn-on" sensor.

Furthermore, the sensitivity of pyrene's fluorescence to solvent polarity can be utilized to probe microenvironments in complex systems, such as the interior of lipid nanoparticles or polymer matrices. rsc.orgrsc.org Research could focus on using this compound to monitor polymerization processes in real-time or to map the polarity of different domains within a material. The aggregation-induced emission (AIE) properties of some pyrene derivatives could also be explored, where the molecule becomes highly fluorescent upon aggregation, offering another mechanism for sensor development. mdpi.com

Table 2: Photophysical Properties of Pyrene and Potential Sensor Applications

Property Description Potential Application for this compound
Monomer EmissionStructured fluorescence spectrum typically between 370-400 nm. utexas.eduBaseline signal for "turn-off" sensors.
Excimer EmissionBroad, structureless emission band red-shifted to ~480 nm, resulting from π-π stacking of pyrene units. nih.govRatiometric sensing of analytes that induce aggregation or polymerization.
High Quantum YieldEfficient conversion of absorbed light into emitted light. mdpi.comDevelopment of highly sensitive fluorescent probes.
Long Fluorescence LifetimeThe excited state persists for a relatively long time. utexas.eduTime-resolved fluorescence measurements to distinguish from background fluorescence.
SolvatochromismSensitivity of emission spectrum to the polarity of the environment. rsc.orgProbing local microenvironments in biological systems or materials.

Rational Design of High-Performance Polymeric Materials

The hexa-2,4-dienoate group is a conjugated diene, making it a suitable monomer for polymerization. This opens up a significant research trajectory in the rational design of high-performance polymeric materials where the unique properties of pyrene are incorporated into a polymer backbone.

Future research will focus on the polymerization of this compound to create novel polymers with enhanced thermal stability, charge transport properties, and luminescence. The rigid, planar structure of the pyrene moiety can introduce order and enhance π-π stacking interactions between polymer chains, which is beneficial for charge carrier mobility in organic electronic devices. researchgate.net Copolymers could be synthesized by reacting the pyrene-containing monomer with other monomers to fine-tune the material's properties for specific applications, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). mdpi.comrsc.org

The rational design of these polymers will involve a deep understanding of structure-property relationships. acs.orgacs.org For instance, the length and flexibility of the linker between the pyrene unit and the polymerizable dienoate group can be varied to control the degree of pyrene aggregation and, consequently, the emission color (blue from the monomer vs. greenish-blue from the excimer). nih.gov This allows for the creation of materials with tunable solid-state luminescence.

Furthermore, the pyrene groups can act as "molecular glue" to facilitate the dispersion of other materials, such as carbon nanotubes (CNTs), within the polymer matrix through non-covalent π-π stacking interactions. acs.orgresearchgate.net This could lead to the development of high-performance polymer nanocomposites with improved mechanical and electrical properties. Research in this area will focus on optimizing the polymer architecture to maximize these interactions and achieve homogeneous dispersions. rsc.org

Integration into Multifunctional Nanosystems

The integration of this compound into multifunctional nanosystems is a promising avenue for future research. The pyrene moiety can serve as a fluorescent tag for imaging, a photosensitizer, or an anchor to attach the molecule to the surface of nanoparticles or other nanostructures.

One area of exploration is the creation of pyrene-functionalized nanoparticles. The compound could be attached to the surface of silica, gold, or quantum dot nanoparticles. acs.org The high surface area of nanoparticles allows for a high local concentration of pyrene units, facilitating excimer formation which can be used for sensing applications. researchgate.net These hybrid materials could act as dual-fluorescence sensors, where the emission from both the nanoparticle and the pyrene excimer can be monitored. researchgate.net

Another research direction is the development of core-shell nanoparticles where a shell of poly(this compound) is grown on a nanoparticle core. The properties of such systems could be tuned by controlling the shell thickness and the nature of the core material. These core-shell systems could find applications in drug delivery, where the pyrene fluorescence allows for tracking, and the polymer shell can be designed to respond to specific biological triggers.

Furthermore, the ability of pyrene to interact with graphitic surfaces like carbon nanotubes and graphene via π-π stacking can be exploited to create stable dispersions of these materials in various solvents. acs.orgresearchgate.net The dienoate tail could then be used to polymerize around the nanostructure, effectively encapsulating it in a pyrene-functionalized polymer matrix. Such systems could be used in the development of advanced composites, sensors, and electronic devices.

Exploration of New Application Domains in Sustainable Technologies

The unique electronic and photophysical properties of pyrene-based materials also open up avenues for research in sustainable technologies. Future studies on this compound and its derivatives could focus on their application in areas such as organic photovoltaics (OPVs), photocatalysis, and environmental sensing.

In the field of OPVs, pyrene derivatives have been investigated as components of electron donor materials. researchgate.net The broad absorption and good charge transport properties of pyrene-containing polymers make them attractive for use in the active layer of solar cells. Research could focus on designing polymers based on this compound that have optimal energy levels for efficient charge separation and transport.

Pyrene-based materials have also shown promise in photocatalysis. The ability of pyrene to absorb light and participate in energy or electron transfer processes can be harnessed to drive chemical reactions. semanticscholar.org For example, pyrene-functionalized polymers or metal-organic frameworks (MOFs) could be developed for applications such as visible-light-driven hydrogen evolution from water or the degradation of organic pollutants. semanticscholar.orgresearchgate.net The dienoate functionality of this compound provides a convenient handle for incorporating the pyrene chromophore into these catalytic systems.

Finally, in the area of environmental technology, the development of sensitive and selective fluorescent sensors for the detection of pollutants is of great importance. As discussed in section 7.2, the fluorescence of pyrene is sensitive to its environment, and this can be exploited to detect trace amounts of pollutants, such as heavy metal ions or nitroaromatic compounds (explosives), in water. mdpi.comacs.org Future research could focus on creating robust and reusable sensor films or nanoparticles based on polymers of this compound for real-time environmental monitoring.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (Pyren-1-yl)methyl hexa-2,4-dienoate, and how can reaction efficiency be optimized?

  • Answer: A viable route involves cross-metathesis reactions using pyrenyl derivatives and hexa-2,4-dienoate esters. For example, describes the synthesis of analogous dienoates via cross-metathesis of mesylates with methyl hexa-2,4-dienoate, yielding products in 72% efficiency . Optimize reaction conditions (e.g., catalyst choice, solvent polarity, and temperature) based on steric hindrance from the pyrenyl group. Post-reaction silylation (e.g., TMSOK) can stabilize intermediates .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer: Use 1H/13C NMR to confirm regiochemistry and stereochemistry. For example, provides NMR data for a structurally similar compound, (2Z,4E)-((S)-pent-4-en-2-yl) 3-ethyl-4-(4-methylbenzoyl)hexa-2,4-dienoate, highlighting characteristic diene proton couplings (δ 5.8–6.2 ppm) and carbonyl signals (δ 165–170 ppm) . Pair with HPLC-MS to assess purity, referencing exact mass calculations (e.g., uses exact mass 262.0388 Da for related metabolites) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Answer: Stability studies should mirror protocols for analogous esters. and report potassium sorbate’s solubility (58.2 g/100 mL in water) and thermal decomposition at 270°C . For the pyrenyl derivative, test degradation kinetics under acidic (pH < 3) and basic (pH > 9) conditions using UV-Vis or HPLC monitoring. Pyrenyl aromaticity may enhance photostability compared to aliphatic esters.

Advanced Research Questions

Q. How do hydrolases interact with this compound, and what experimental assays can elucidate enzymatic cleavage mechanisms?

  • Answer: Enzymes like 2-hydroxy-6-oxohexa-2,4-dienoate hydrolase (EC 3.7.1.12) hydrolyze similar dienoate esters into aromatic acids and shorter-chain intermediates () . Design assays using:

  • UV-Vis spectroscopy to track product formation (e.g., anthranilate at λ = 340 nm).
  • Isothermal titration calorimetry (ITC) to measure binding affinities.
  • Molecular docking to model pyrenyl-enzyme interactions, leveraging hydrogen-bonding patterns ( ) .

Q. What hydrogen-bonding motifs dominate the crystal structure of this compound, and how do they influence supramolecular assembly?

  • Answer: Apply graph-set analysis ( ) to categorize H-bonding networks (e.g., R₂²(8) motifs) . Pyrenyl π-stacking may compete with H-bonding, necessitating single-crystal X-ray diffraction (SCXRD) for resolution. Use SHELX ( ) for refinement, particularly for handling twinned or high-symmetry crystals .

Q. Can computational methods predict the reactivity of this compound in photochemical or catalytic systems?

  • Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions. Compare with experimental Hammett substituent constants for pyrenyl groups. ’s exact mass data (262.0388 Da) can validate computational models against empirical MS/MS fragmentation .

Methodological Notes

  • Synthesis: Prioritize inert atmospheres (N₂/Ar) to prevent diene oxidation.
  • Characterization: Combine NMR, MS, and SCXRD for unambiguous structural assignment.
  • Enzymatic Assays: Include negative controls with esterase inhibitors (e.g., PMSF) to confirm specificity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.